Physical Property Differentiation: Vapor Pressure and Volatility Profile vs. TMPDA and Unsubstituted 1,3-Propanediamine
The vapor pressure of 1-(Ethylamino)-3-(dimethylamino)propane is 2.0 ± 0.3 mmHg at 25°C, positioning its volatility intermediate between the fully methylated analog N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA, CAS 110-95-2) and the unsubstituted 1,3-propanediamine (CAS 109-76-2) . This intermediate volatility profile confers practical advantages in open-vessel synthesis and curing applications where excessive evaporation leads to composition drift, while insufficient volatility impedes effective substrate wetting. The boiling point of 164°C at 760 mmHg further quantifies this behavior .
| Evidence Dimension | Vapor pressure at 25°C |
|---|---|
| Target Compound Data | 2.0 ± 0.3 mmHg |
| Comparator Or Baseline | N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA) vapor pressure: approximately 3.5–4.0 mmHg (estimated from boiling point 145–150°C); unsubstituted 1,3-propanediamine: significantly lower volatility |
| Quantified Difference | Intermediate volatility: approximately 40–50% lower vapor pressure than TMPDA |
| Conditions | Predicted values from ACD/Labs Percepta Platform; experimentally validated transpiration method for related propanediamines confirms the class trend |
Why This Matters
This intermediate volatility profile makes the compound preferable over TMPDA for applications requiring reduced evaporative loss during processing, and preferable over unsubstituted 1,3-propanediamine for applications requiring adequate vapor-phase distribution.
